3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.6]undecene scaffold with a 4-chlorophenyl substituent at position 3 and a 4-methylbenzoyl group at position 1. This article compares its structural, physicochemical, and biological properties with analogous compounds, leveraging data from crystallographic, synthetic, and bioactivity studies.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-6-8-18(9-7-16)21(27)26-22(28)20(17-10-12-19(24)13-11-17)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZHWRQRZHAPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the methylbenzoyl group: This can be done through an acylation reaction using a methylbenzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thione group.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits any pharmacologically relevant activities.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cell function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s core structure shares similarities with other diazaspiro derivatives, differing primarily in substituents and ring systems. Key analogs include:
Key Observations :
- The target compound uniquely combines a 4-methylbenzoyl group with a monochlorophenyl substituent, enhancing lipophilicity compared to analogs with simpler substituents (e.g., 3-fluorophenyl in ).
Physicochemical Properties
Lipophilicity and Solubility
Crystallographic Features
- While direct crystallographic data for the target compound is unavailable, related thiourea and chalcone derivatives () highlight the role of thione groups in forming hydrogen bonds (N–H···S, O–H···S), stabilizing crystal packing .
- SHELX software () is widely used for refining such structures, suggesting similar methodologies could apply to the target compound.
Cytotoxic Potential
- Chalcone analogs () with halogenated aryl groups (e.g., 4-chlorophenyl) show cytotoxic activity against MCF-7 breast cancer cells (IC50: 22.41–42.22 μg/mL). Though structurally distinct from diazaspiro compounds, their bioactivity underscores the importance of halogen substituents in cytotoxicity.
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., Cl, F) improve bioactivity by modulating electronic density, as seen in fluorophenyl () and dichlorophenyl () analogs.
- The 4-methylbenzoyl group in the target compound could enhance interactions with hydrophobic enzyme pockets, a hypothesis supported by acylated thiourea derivatives ().
Biological Activity
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H23ClN2OS
- Molecular Weight : 394.51 g/mol
- CAS Number : 1224011-54-4
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but potential pathways include:
- Inhibition of specific enzyme activities.
- Modulation of receptor signaling pathways.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 5.0 |
| Escherichia coli | 18 | 3.5 |
| Pseudomonas aeruginosa | 12 | 6.0 |
Anticancer Activity
The compound's anticancer potential has also been evaluated in vitro. It demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated a strong correlation between concentration and antimicrobial activity, with IC50 values significantly lower than those of standard antibiotics .
Study 2: Anticancer Properties
Another research article focused on the anticancer properties of similar diazaspiro compounds, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways . This supports the hypothesis that this compound may share similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
